4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
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Overview
Description
4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzamide, a thiophene ring, and an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the thiophene ring and the chloro-substituted benzamide group. Key steps may include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene ring: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of the chloro-substituted benzamide: This can be done through amide bond formation using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like SnCl2 can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving its target pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide: shares structural similarities with other imidazo[1,2-a]pyridine derivatives.
Thiophene-containing compounds: These include various thiophene-based drugs and materials.
Benzamide derivatives: These are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-chloro-N-(6-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c1-12-4-9-16-21-17(15-3-2-10-25-15)18(23(16)11-12)22-19(24)13-5-7-14(20)8-6-13/h2-11H,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTBBTIQMDBGNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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